Dexbudesonide

Description

Properties

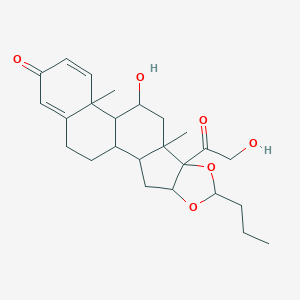

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-VXKMTNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017799 | |

| Record name | Dexbudesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

51372-29-3, 51333-22-3 | |

| Record name | (22R)-Budesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51372-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexbudesonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexbudesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16α(R),17-[butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Budesonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI1006KPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

221-232 °C (decomposes) | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dexbudesonide's Mechanism of Action in Bronchial Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of dexbudesonide, a potent glucocorticoid, on human bronchial epithelial cells. It details the core signaling pathways, summarizes quantitative data on its anti-inflammatory efficacy, and provides an overview of key experimental protocols used in its study.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The primary mechanism of action for this compound in bronchial epithelial cells is mediated through its interaction with the cytosolic glucocorticoid receptor (GR). As a synthetic glucocorticoid, this compound is designed for high topical efficacy and potent anti-inflammatory properties.[1] The presence of functional glucocorticoid receptors, which act as ligand-activated transcriptional regulators, has been confirmed in primary human bronchial epithelial cells.[2]

The process can be delineated into several key steps:

-

Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.

-

GR Activation: In the cytoplasm, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the associated proteins.

-

Nuclear Translocation: The activated this compound-GR complex then translocates from the cytoplasm into the nucleus.

-

Gene Transcription Modulation: Once in the nucleus, the complex influences gene transcription through two primary pathways:

-

Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as annexin-1 and interleukin-10 (IL-10).[1] Annexin-1 is known to inhibit phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1]

-

Transrepression: The this compound-GR complex can suppress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This interference prevents these factors from binding to their respective DNA response elements, thus blocking the transcription of genes encoding for cytokines, chemokines, and adhesion molecules.[1][3]

-

Key Signaling Pathways

The anti-inflammatory effects of this compound are a result of its intricate interplay with cellular signaling cascades, primarily the GR pathway and its suppression of the NF-κB pathway.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is central to this compound's action. The diagram below illustrates the sequence from cytoplasmic binding to nuclear gene regulation.

Caption: this compound activates the GR, leading to nuclear translocation and gene transactivation.

Inhibition of NF-κB Signaling

A critical aspect of this compound's anti-inflammatory effect is its ability to suppress the NF-κB signaling pathway, a cornerstone of inflammatory responses in bronchial epithelial cells.

Caption: The this compound-GR complex inhibits NF-κB-mediated pro-inflammatory gene expression.

Quantitative Data Summary

This compound has been shown to dose-dependently inhibit the production and expression of various pro-inflammatory mediators in bronchial epithelial cells.

| Mediator | Cell Type / Model | Stimulus | Effect of Budesonide | Reference(s) |

| IL-6, IL-8 | Human Lung Epithelial (A549) | Swine Dust Extract | Dose-dependent, almost total inhibition (10⁻¹³ to 10⁻⁸ M). | [4] |

| IL-8, ENA-78 | Caco-2 (Intestinal Epithelial) | LPS-stimulated Macrophages | Dose-dependent decrease in mRNA levels. | [5] |

| TSLP, CCL26 | NHBE Cells | Poly I:C / Rhinovirus-16 | Significant inhibition of mRNA and protein expression at 10⁻⁷ M, effective even when added post-stimulation. | [6] |

| CCL5, CXCL8, CXCL10 | NHBE & BEAS-2B Cells | Rhinovirus | Concentration-dependent suppression. Additive or synergistic effects when combined with formoterol. | [7] |

| Paracellular Permeability | 16HBE Cells | Poly I:C (dsRNA) | 0.1 µM budesonide significantly limited the increase in small molecule flux (4 kDa FITC-dextran). | [8] |

| Barrier Function | Mouse Model (in vivo) | Poly I:C (dsRNA) | Prophylactic inhaled budesonide (700 µg/kg) attenuated barrier disruption, reducing FITC-dextran leak from airspace to serum.[8] | [9] |

Detailed Experimental Protocols

The following sections describe common methodologies used to investigate the effects of this compound on bronchial epithelial cells.

Cell Culture and Treatment

-

Cell Lines: Normal Human Bronchial Epithelial (NHBE) cells or immortalized human bronchial epithelial cell lines (e.g., 16HBE14o-, BEAS-2B, A549) are commonly used.[4][7][9]

-

Culture Conditions: Cells are typically grown in appropriate media (e.g., Bronchial Epithelial Growth Medium) at 37°C in a humidified atmosphere of 5% CO₂. For barrier function assays, cells are cultured on Transwell inserts.[9]

-

Stimulation: To mimic inflammatory conditions, cells are challenged with stimuli such as lipopolysaccharide (LPS), viral mimetics like polyinosinic:polycytidylic acid (poly I:C), or live viruses like Human Rhinovirus (HRV).[4][7][9]

-

Drug Incubation: Cells are often pre-treated with varying concentrations of this compound (e.g., 1-10 µM or in a dose-response from 10⁻¹³ to 10⁻⁸ M) for a set period (e.g., 18 hours) before the inflammatory challenge is introduced.[4][9]

Gene Expression Analysis (Real-Time RT-PCR)

This protocol is used to quantify changes in the mRNA levels of specific genes.

Caption: Standard workflow for quantifying mRNA changes in treated bronchial epithelial cells.

-

RNA Extraction: Total RNA is isolated from the cultured cells using methods like Trizol reagent or commercial kits.[10]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., IL6, IL8, CCL26) and a housekeeping gene for normalization (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye.

-

Quantification: The relative expression of the target gene is calculated, often using the comparative Ct (ΔΔCt) method, to determine the fold change in expression between different treatment groups.

Protein Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the concentration of secreted proteins (cytokines, chemokines) in the cell culture supernatant.

-

Sample Collection: After treatment, the cell culture medium (supernatant) is collected.

-

Assay Performance: The supernatant is added to microplate wells pre-coated with a capture antibody specific for the target protein (e.g., IL-6, TSLP).

-

Detection: A detection antibody, conjugated to an enzyme, is added, followed by a substrate that produces a measurable colorimetric signal.

-

Analysis: The signal intensity is proportional to the amount of protein present and is quantified by reading the absorbance on a microplate reader. Concentrations are determined by comparison to a standard curve.

Epithelial Barrier Function Assay

This assay measures the integrity of the epithelial monolayer, which can be disrupted by inflammation.

-

Cell Seeding: 16HBE cells are grown to confluence on permeable Transwell inserts, forming a tight monolayer that separates the apical and basal compartments.[9]

-

Treatment: Monolayers are treated with this compound prior to challenge with a barrier-disrupting agent like poly I:C.[9]

-

Measurement: Barrier integrity is assessed by two main methods:

-

Trans-Epithelial Electrical Resistance (TEER): A voltmeter is used to measure the electrical resistance across the monolayer. A decrease in TEER indicates increased permeability.[9]

-

Paracellular Flux: A fluorescently-labeled, non-permeable molecule (e.g., 4 kDa FITC-dextran) is added to the apical chamber. The amount of fluorescence that leaks into the basal chamber over time is measured, quantifying the passage of molecules through the cell junctions.[9]

-

Conclusion

This compound exerts its potent anti-inflammatory effects on bronchial epithelial cells primarily through the activation of the glucocorticoid receptor. This leads to a dual action of upregulating anti-inflammatory genes (transactivation) and, critically, suppressing pro-inflammatory signaling pathways like NF-κB (transrepression). This results in a marked reduction in the production of key inflammatory mediators. Furthermore, evidence demonstrates that this compound plays a crucial role in maintaining and promoting the integrity of the airway epithelial barrier, an effect that may be independent of its classic anti-inflammatory actions.[9][11] This multifaceted mechanism of action underscores its clinical efficacy in treating inflammatory airway diseases.

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of budesonide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge | PLOS One [journals.plos.org]

Dexbudesonide's Affinity for the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Dexbudesonide for the glucocorticoid receptor (GR), providing a comprehensive overview for researchers, scientists, and professionals in drug development. This compound, a potent, non-halogenated corticosteroid, is a cornerstone in the treatment of inflammatory conditions such as asthma and Crohn's disease.[1] Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor, a ligand-activated transcription factor that mediates the majority of glucocorticoid effects.[1] This document delves into the quantitative binding data, the experimental methodologies used to determine these parameters, and the fundamental signaling pathways involved.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of this compound and other corticosteroids to the glucocorticoid receptor is a critical determinant of their potency. This affinity is typically quantified using metrics such as the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and, most commonly, the relative binding affinity (RBA) benchmarked against a standard glucocorticoid like dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound and Comparative Corticosteroids

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) | Equilibrium Dissociation Constant (KD) (nmol/L) | Inhibitor Constant (Ki) (nM) | EC50 (nM) |

| This compound | 855[2] | 1.32[2] | - | - |

| (22R)-epimer | 1400 (14x DEX)[3] | - | - | - |

| (22S)-epimer | 700 (7x DEX)[3] | - | - | - |

| Dexamethasone | 100[2][4] | - | - | 2.2 - 3.6x10⁻⁸[5] |

| Fluticasone Propionate | 935[4] | - | - | 1.8x10⁻¹¹[5] |

| Mometasone Furoate | - | - | - | - |

| Triamcinolone Acetonide | 400 (4x DEX)[3] | - | - | - |

| Budesonide (Epimer Mix) | 935[6] | - | 0.7 (GR binding) | 1.1x10⁻⁹[5] |

Note: Budesonide is a 1:1 mixture of the (22R) and (22S) epimers. The (22R)-epimer exhibits approximately twice the binding affinity of the (22S)-epimer.[3] The RBA values can vary between studies depending on the experimental conditions and tissue source.

Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to the desired anti-inflammatory effects. The canonical signaling pathway is depicted below.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is primarily achieved through competitive radioligand binding assays. The following is a synthesized protocol based on established methodologies.

Preparation of Cytosol from Rat Liver

This procedure is adapted from methodologies for isolating cytosolic glucocorticoid receptors.[7]

-

Tissue Homogenization:

-

Euthanize male Wistar rats and perfuse the liver in situ with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in 3-4 volumes of ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM dithiothreitol).

-

Homogenize the minced tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

-

Cytosol Preparation:

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

-

Carefully collect the supernatant (cytosol) and determine the protein concentration using a standard method such as the Bradford assay.

-

The cytosol can be used immediately or stored at -80°C.

-

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid for binding to the GR.

-

Reagents:

-

Radioligand: [³H]dexamethasone (specific activity 80-90 Ci/mmol).

-

Unlabeled Competitors: this compound, dexamethasone, and other corticosteroids of interest, prepared in a suitable solvent (e.g., ethanol or DMSO) and serially diluted.

-

Assay Buffer: The same buffer used for homogenization.

-

Dextran-Coated Charcoal (DCC): A suspension of 0.5% activated charcoal and 0.05% dextran in assay buffer, used to separate free from bound radioligand.[8]

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine the liver cytosol preparation with a fixed concentration of [³H]dexamethasone (typically in the low nanomolar range, close to its Kd).

-

Add increasing concentrations of the unlabeled competitor steroids. For determining non-specific binding, a parallel set of tubes containing a large excess (e.g., 1000-fold) of unlabeled dexamethasone is included.

-

Incubate the mixture at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Add a volume of ice-cold DCC suspension to each tube and incubate for a short period (e.g., 10 minutes) with occasional vortexing. The charcoal adsorbs the free radioligand.

-

Centrifuge the tubes at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

Carefully transfer an aliquot of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. The RBA is typically calculated as (IC50 of reference standard / IC50 of test compound) x 100.

-

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kinetics-of-the-epimeric-glucocorticoid-budesonide - Ask this paper | Bohrium [bohrium.com]

- 6. ClinPGx [clinpgx.org]

- 7. Purification of the glucocorticoid receptor from rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of dextran-charcoal treatment on the dissociation kinetics of glucocorticoid-receptor complexes: possible involvement of lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexbudesonide vs. Budesonide: A Technical Guide to Stereoisomer Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budesonide, a potent synthetic corticosteroid, is a mainstay in the treatment of inflammatory conditions such as asthma and inflammatory bowel disease. It is administered as a 1:1 racemic mixture of two stereoisomers: dexbudesonide (the 22R-epimer) and the 22S-epimer. This technical guide provides an in-depth analysis of the differential activity of these two stereoisomers, focusing on their interaction with the glucocorticoid receptor (GR), their anti-inflammatory effects, and their pharmacokinetic profiles. Quantitative data are presented in tabular format for direct comparison, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction to Budesonide Stereoisomers

Budesonide's therapeutic effects are mediated through its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. Upon binding, the budesonide-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the suppression of inflammation.

The two stereoisomers of budesonide, this compound (22R) and the 22S-epimer, exhibit notable differences in their biological activity. It has been established that this compound is the more potent of the two, with a higher affinity for the glucocorticoid receptor and, consequently, greater anti-inflammatory activity.[1] This guide will dissect these differences through a detailed examination of the available scientific data.

Glucocorticoid Receptor Binding Affinity

The initial and most critical step in the mechanism of action of corticosteroids is their binding to the glucocorticoid receptor. The affinity of this binding is a key determinant of the drug's potency.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the glucocorticoid receptor binding affinities for this compound (22R-epimer), the 22S-epimer, and racemic budesonide.

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |

| This compound (22R-epimer) | ~2-3 times higher than 22S-epimer |

| Budesonide (22S-epimer) | - |

| Budesonide (racemic mixture) | 935 |

Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

This protocol outlines a common method for determining the binding affinity of a test compound to the glucocorticoid receptor using a competitive binding assay with a fluorescently labeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the 22S-epimer for the glucocorticoid receptor, which is a measure of their relative binding affinity.

Materials:

-

Human full-length glucocorticoid receptor (GR)

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

This compound and 22S-epimer of budesonide

-

GR Screening Buffer

-

Stabilizing Peptide

-

Dithiothreitol (DTT)

-

Microwell plates (e.g., 96-well or 384-well)

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Thaw the glucocorticoid receptor on ice for at least one hour before use.

-

Prepare a "Complete GR Screening Buffer" by mixing the GR Screening Buffer, Stabilizing Peptide, and DTT in appropriate proportions.

-

-

Serial Dilutions:

-

Prepare serial dilutions of the test compounds (this compound and 22S-epimer) in the Complete GR Screening Buffer directly in the microwell plate.

-

-

Assay Reaction:

-

Prepare a 4X solution of the fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Prepare a 4X solution of the glucocorticoid receptor.

-

Add the 4X fluorescent ligand solution to the wells containing the serially diluted test compounds.

-

Add the 4X GR solution to initiate the binding reaction.

-

Include positive controls (fluorescent ligand + GR, no competitor) and negative controls (fluorescent ligand only).

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization in each well using a plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization with increasing concentrations of the test compound is used to generate a competition curve.

-

The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from this curve. A lower IC50 value indicates a higher binding affinity.

-

Experimental Workflow: Competitive Binding Assay

Anti-Inflammatory Activity

The enhanced binding affinity of this compound to the glucocorticoid receptor translates to a more potent anti-inflammatory effect compared to the 22S-epimer.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the relative anti-inflammatory potency of the budesonide epimers.

| Compound | Relative Anti-inflammatory Potency |

| This compound (22R-epimer) | 2-3 times more potent than 22S-epimer[1] |

| Budesonide (22S-epimer) | - |

| Budesonide (racemic mixture) | Potent anti-inflammatory agent |

Experimental Protocol: Inhibition of Cytokine Release

This protocol describes a method to assess the anti-inflammatory activity of glucocorticoids by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and the 22S-epimer for the inhibition of cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Stimulating agent (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA])

-

This compound and 22S-epimer of budesonide

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture PBMCs or the chosen cell line under standard conditions.

-

-

Cell Plating:

-

Plate the cells at a predetermined density in 96-well plates.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the 22S-epimer in cell culture medium.

-

Add the diluted compounds to the cells and incubate for a specified pre-treatment time (e.g., 1 hour).

-

-

Stimulation:

-

Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production.

-

Include control wells with no compound and/or no stimulant.

-

-

Incubation:

-

Incubate the plates for a period sufficient for cytokine production (e.g., 6-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plates to pellet the cells and collect the cell-free supernatants.

-

-

Cytokine Quantification:

-

Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of cytokine inhibition against the concentration of the test compound.

-

Determine the EC50 value, the concentration of the compound that causes 50% inhibition of cytokine release. A lower EC50 value indicates greater anti-inflammatory potency.

-

Signaling Pathway: Glucocorticoid Receptor-Mediated Anti-Inflammatory Action

Pharmacokinetics

The stereochemistry of budesonide also influences its pharmacokinetic properties, including its distribution and clearance.

Quantitative Comparison of Pharmacokinetic Parameters

The following table presents a comparison of key pharmacokinetic parameters for the two epimers of budesonide in healthy male subjects after intravenous administration.[1]

| Parameter | This compound (22R-epimer) | Budesonide (22S-epimer) |

| Plasma half-life (t½) | 2.66 ± 0.57 hr | 2.71 ± 0.69 hr |

| Volume of distribution (Vβ) | 425 ± 100 L | 245 ± 38 L |

| Plasma clearance | 117 ± 40 L/hr | 67 ± 19 L/hr |

Data are presented as mean ± SD.

The larger volume of distribution for this compound suggests a higher tissue affinity.[1] Both epimers exhibit high plasma clearance, indicative of rapid metabolism, primarily in the liver.[1]

Experimental Protocol: Pharmacokinetic Study in Humans

This protocol provides a general outline for a clinical study to determine the pharmacokinetic profiles of the budesonide epimers.

Objective: To determine and compare the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of this compound and the 22S-epimer following administration to human subjects.

Study Design:

-

A single-dose, open-label, two-period crossover study in healthy volunteers.

Materials:

-

Formulation of budesonide containing a known ratio of the 22R and 22S epimers.

-

Validated analytical method for the simultaneous quantification of the 22R and 22S epimers in plasma (e.g., LC-MS/MS).

Procedure:

-

Subject Recruitment:

-

Recruit a cohort of healthy adult volunteers who meet the inclusion and exclusion criteria.

-

-

Drug Administration:

-

Administer a single dose of the budesonide formulation to the subjects.

-

-

Blood Sampling:

-

Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

-

Plasma Separation:

-

Process the blood samples to separate the plasma.

-

-

Bioanalysis:

-

Analyze the plasma samples to determine the concentrations of the 22R and 22S epimers using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate the pharmacokinetic parameters for each epimer using non-compartmental or compartmental analysis.

-

-

Statistical Analysis:

-

Perform statistical comparisons of the pharmacokinetic parameters between the two epimers.

-

Conclusion

The stereoisomers of budesonide, this compound (22R-epimer) and the 22S-epimer, exhibit distinct pharmacological profiles. This compound demonstrates a higher binding affinity for the glucocorticoid receptor, resulting in greater anti-inflammatory potency. Furthermore, this compound has a larger volume of distribution, suggesting higher tissue affinity. These differences underscore the importance of stereochemistry in drug design and development. A thorough understanding of the individual contributions of each stereoisomer to the overall therapeutic effect and safety profile of a racemic drug is crucial for optimizing clinical outcomes. This technical guide provides a comprehensive overview of the current knowledge on the differential activity of this compound and its corresponding 22S-epimer, offering valuable insights for researchers and drug development professionals in the field of corticosteroid therapy.

References

The Genesis of a Potent Anti-Inflammatory Agent: An In-depth Technical Guide to the Early-Phase Discovery of Dexbudesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbudesonide, the (22R)-epimer of budesonide, is a potent synthetic corticosteroid developed for the topical treatment of inflammatory conditions, particularly those affecting the respiratory tract such as asthma and allergic rhinitis. Its enhanced topical activity and favorable pharmacokinetic profile, leading to reduced systemic side effects, have made it a significant advancement in inhaled corticosteroid therapy. This technical guide delves into the core aspects of the early-phase discovery of this compound, providing a comprehensive overview of its synthesis, mechanism of action, and key physicochemical and pharmacological properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to support researchers and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white, crystalline powder. It is practically insoluble in water, sparingly soluble in ethanol, and freely soluble in dichloromethane. The lipophilic nature of this compound contributes to its retention in airway tissues, prolonging its local anti-inflammatory effects.

Table 1: Summary of Key Physicochemical and Pharmacokinetic Parameters of Budesonide

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄O₆ | N/A |

| Molecular Weight | 430.5 g/mol | N/A |

| Protein Binding | 85-90% | [1] |

| Metabolism | Extensive first-pass metabolism by CYP3A4 | [1] |

| Major Metabolites | 16α-hydroxyprednisolone, 6β-hydroxybudesonide | N/A |

| Elimination Half-Life | ~2.0 - 3.6 hours | [1] |

| Route of Elimination | Primarily as metabolites in urine and feces | [1] |

Note: The table presents data for budesonide, which is a mixture of this compound (22R-epimer) and the 22S-epimer. This compound is the more active epimer.

Synthesis and Epimer Separation

The synthesis of budesonide involves the reaction of 16α-hydroxyprednisolone with butyraldehyde.[2] This reaction typically produces a mixture of the two C-22 epimers: the pharmacologically more active (22R)-epimer (this compound) and the less active (22S)-epimer.[3] The ratio of these epimers can be controlled to some extent by the reaction conditions, such as the choice of acid catalyst and solvent.[2][4]

Experimental Protocol: HPLC Separation of Budesonide Epimers

The separation and quantification of this compound and its S-epimer are critical for quality control and are typically achieved using High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on the United States Pharmacopeia (USP) monograph for budesonide.[4]

-

Column: A 4.6 mm x 15 cm column containing 5-µm packing L1 (octadecyl silane chemically bonded to porous silica).[4]

-

Mobile Phase: A mixture of 23 mM phosphate buffer (pH 3.2) and acetonitrile.[4] The exact ratio is optimized to achieve the desired separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.[4]

-

Sample Preparation: A standard solution of budesonide is prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase to a known concentration.

-

Injection Volume: Typically 20 µL.

-

System Suitability: The system is checked to ensure it meets specific criteria, including a resolution of not less than 1.5 between the two epimer peaks and a column efficiency of not less than 5500 theoretical plates for the this compound (epimer B) peak.[4]

-

Analysis: The chromatogram is recorded, and the peak areas for the two epimers are integrated to determine their relative proportions.

Figure 1: A generalized workflow for the HPLC separation of budesonide epimers.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Activation and Gene Regulation

-

Cellular Entry: Being lipophilic, this compound readily diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp) such as Hsp90 and Hsp70, which maintain the receptor in an inactive conformation. This compound binds to the ligand-binding domain of the GR.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the heat shock proteins.

-

Nuclear Translocation and Dimerization: The activated GR-ligand complex then translocates into the nucleus and dimerizes.

-

DNA Binding and Gene Regulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: The GR dimer recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as it downregulates the expression of cytokines, chemokines, and adhesion molecules.

-

References

- 1. Inhibitory effects of budesonide, desloratadine and dexamethasone on cytokine release from human mast cell line (HMC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. high-performance-liquid-chromatographic-determination-of-epimers-impurities-and-content-of-the-glucocorticoid-budesonide-and-preparation-of-primary-standard - Ask this paper | Bohrium [bohrium.com]

- 4. waters.com [waters.com]

An In-depth Technical Guide to Dexbudesonide: Molecular Structure and Chemical Properties

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Dexbudesonide is a potent, non-halogenated corticosteroid and the active (22R)-epimer of budesonide.[1] As a glucocorticoid, it is primarily utilized for its powerful anti-inflammatory and immunosuppressive effects.[2] It is a key component in therapies for inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] Understanding the specific molecular structure and chemical properties of this compound is fundamental for drug formulation, development, and optimization of its therapeutic efficacy. This guide provides a detailed technical overview of its core chemical characteristics, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Identifiers

This compound, chemically a pregnane corticosteroid, possesses a distinctive structure characterized by a butylidene acetal group, which contributes to its high affinity for the glucocorticoid receptor.[4] Its chemical backbone is shared with other corticosteroids, featuring a system of four fused hydrocarbon rings.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one | [1][5] |

| Molecular Formula | C₂₅H₃₄O₆ | [1][4][6][7][8] |

| CAS Number | 51372-29-3 | [1][5][7] |

| Synonyms | R-Budesonide, (R)-Budesonide, (22R)-Budesonide | [1][7] |

| ChEBI ID | 31301 | |

| PubChem CID | 40000 | [1] |

Physicochemical Properties

The physicochemical properties of this compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements. Notably, its poor water solubility is a critical factor in drug delivery design.[2][9]

Table 2: Key Physicochemical Properties of this compound/Budesonide

| Property | Value | Reference(s) |

| Molecular Weight | 430.5 g/mol | [1][3][6] |

| Monoisotopic Mass | 430.23553880 Da | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~220 °C (for Budesonide) | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and methanol | [4][10] |

| LogP (Octanol/Water) | ~2.4 - 2.5 | [3][4] |

| pKa (Strongest Acidic) | 13.75 (Predicted) | [11] |

| Hydrogen Bond Donor Count | 2 | [3][11] |

| Hydrogen Bond Acceptor Count | 6 | [3][11] |

| Rotatable Bond Count | 4 | [3][11] |

| Topological Polar Surface Area | 93.1 Ų | [1][3] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[3] The lipophilic nature of the molecule allows it to passively diffuse across the cell membrane into the cytoplasm. Here, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the activated this compound-GR complex translocates into the nucleus. Within the nucleus, it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes (e.g., annexin-1, IκBα) and the repression of pro-inflammatory genes (e.g., cytokines like IL-6, chemokines, and adhesion molecules) through transactivation and transrepression mechanisms, respectively.

Caption: Glucocorticoid receptor signaling pathway for this compound.

Experimental Protocols

The characterization and synthesis of this compound involve standard and advanced analytical techniques to ensure purity, confirm structure, and determine physical properties.

Synthesis and Purification Workflow

The synthesis of this compound involves the reaction of 11β,21-dihydroxy-16α,17α-[(1-methylethylidene)dioxy]pregna-1,4-diene-3,20-dione with n-butyraldehyde, followed by a resolution step to isolate the desired R-isomer from the S-isomer.[12]

Caption: Generalized workflow for the synthesis and purification of this compound.

Structural and Thermal Characterization

Objective: To confirm the chemical structure and analyze the thermal behavior of synthesized this compound.

Methodologies:

-

Mass Spectrometry (MS):

-

Protocol: The sample is dissolved in a suitable solvent (e.g., methanol). Analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive mode.[1] The instrument, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, is calibrated. The precursor ion ([M+H]⁺) m/z is measured, which should correspond to approximately 431.2428 for this compound.[1] MS/MS fragmentation is performed to confirm the structure by analyzing daughter ions.[1]

-

Expected Result: A primary peak at m/z ≈ 431.24 confirming the molecular weight.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Protocol: A small sample (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

-

Expected Result: The resulting spectrum should show characteristic peaks corresponding to the protons in the steroid backbone, the butylidene group, and other functional groups, confirming the overall structure.[2]

-

-

Differential Scanning Calorimetry (DSC):

-

Protocol: A small, accurately weighed sample (3-5 mg) is placed in an aluminum crucible.[2] The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[2] The heat flow is measured as a function of temperature.

-

Expected Result: An endothermic peak indicating the melting point of the crystalline solid, providing information on its purity and thermal stability. For budesonide, this occurs around 220 °C.[4]

-

Conclusion

This compound is a well-characterized glucocorticoid with a defined molecular structure and a distinct set of physicochemical properties that govern its therapeutic application. Its high potency is a direct result of its structural conformation and strong affinity for the glucocorticoid receptor. The technical data and experimental protocols summarized in this guide provide a foundational resource for professionals engaged in the research, development, and quality control of this compound-based pharmaceuticals. Further research into novel formulations continues to be an important area, aiming to enhance solubility and optimize targeted delivery.[2][9]

References

- 1. This compound | C25H34O6 | CID 40000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Budesonide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemignition.com [chemignition.com]

- 5. This compound [jknbiochem.net]

- 6. GSRS [precision.fda.gov]

- 7. This compound [drugfuture.com]

- 8. Budesonide [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. CN103665093B - A kind of this compound preparation method - Google Patents [patents.google.com]

Dexbudesonide and Its Role in the Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexbudesonide, the (22R)-epimer and active metabolite of Budesonide, is a potent glucocorticoid with significant anti-inflammatory properties. Its therapeutic efficacy is primarily derived from its ability to modulate the expression of a wide array of genes involved in inflammation, immune response, and cellular metabolism. This document provides a detailed technical overview of the molecular mechanisms through which this compound, by activating the glucocorticoid receptor (GR), governs genomic and non-genomic pathways. We will explore the core signaling cascades, present quantitative data on gene expression changes from relevant studies, detail common experimental protocols used to elucidate these effects, and provide visual diagrams of key pathways and workflows.

The Core Mechanism: Glucocorticoid Receptor (GR) Activation

The pharmacological actions of this compound are mediated through the glucocorticoid receptor (GR, NR3C1), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[1][2]

-

Inactive State: In the absence of a ligand, the GR resides primarily in the cytoplasm, forming an inactive multi-protein complex with chaperone proteins such as Hsp90 (Heat shock protein 90).[3]

-

Ligand Binding and Activation: As a lipophilic molecule, this compound passively diffuses across the cell membrane and binds to the Ligand-Binding Domain (LBD) of the GR.[3][4] This binding induces a conformational change in the receptor.

-

Nuclear Translocation: The conformational shift causes the dissociation of the chaperone proteins, exposing a nuclear localization signal on the GR. The activated this compound-GR complex then rapidly translocates into the nucleus.[4][5]

Genomic Regulation of Gene Expression

Once in the nucleus, the this compound-GR complex modulates the transcription of target genes through several key genomic mechanisms. These actions can be broadly categorized as transactivation and transrepression.[1][6]

Transactivation: Upregulation of Anti-Inflammatory Genes

Transactivation involves the GR directly binding to DNA and increasing the transcription of target genes. This process is central to the production of anti-inflammatory and other regulatory proteins.

-

Mechanism: The this compound-GR complex forms a homodimer (a pair of identical GR units) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][4][6] The consensus GRE sequence is typically an imperfect palindrome: 5'-GGAACAnnnTGTTCT-3'.[1]

-

Consequence: Upon binding to GREs, the GR complex recruits co-activator proteins and components of the basal transcription machinery, leading to an increase in the rate of gene transcription.

-

Key Upregulated Genes: This mechanism leads to the increased expression of potent anti-inflammatory proteins, including:

-

Glucocorticoid-Induced Leucine Zipper (GILZ): Suppresses inflammation by inhibiting key pro-inflammatory pathways like NF-κB and MAPK.[2]

-

Dual Specificity Phosphatase 1 (DUSP1/MKP-1): Dephosphorylates and inactivates MAP kinases, which are critical for the inflammatory cascade.

-

FK506 Binding Protein 51 (FKBP51): Acts in a negative feedback loop to regulate GR sensitivity.

-

Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[5]

-

Transrepression: Downregulation of Pro-Inflammatory Genes

The primary anti-inflammatory effects of glucocorticoids are achieved through the repression of pro-inflammatory genes.[3] This occurs mainly through mechanisms that do not require direct GR binding to a classic GRE.

-

"Tethering" Mechanism: The most prominent transrepression mechanism involves the monomeric this compound-GR complex physically interacting with and inhibiting other transcription factors.[1] It "tethers" to key pro-inflammatory factors such as:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response.

-

Activator Protein-1 (AP-1): Involved in cellular proliferation and inflammation. By binding to these factors, the GR prevents them from activating the transcription of their target genes, which include a vast array of cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[4][7]

-

-

Negative GREs (nGREs): The GR can also bind directly to negative GREs. This binding recruits co-repressor complexes (e.g., SMRT/NCoR and HDACs) that modify chromatin structure to a repressive state, thereby silencing gene expression.[2]

Signaling Pathway Diagram

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 5. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Preliminary studies on Dexbudesonide's systemic exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies on the systemic exposure of Dexbudesonide, the 22R-epimer of the potent glucocorticoid budesonide. This document synthesizes available pharmacokinetic data, details experimental methodologies for its quantification, and illustrates the relevant signaling pathway.

Introduction to this compound

Budesonide is a widely used corticosteroid for the treatment of asthma and other inflammatory conditions. It is administered as a 1:1 racemic mixture of two epimers, the 22R-form (this compound) and the 22S-form. This compound is the more active of the two epimers.[1] Understanding its systemic exposure is critical for optimizing therapeutic efficacy and minimizing potential side effects. This guide focuses on the pharmacokinetic profile of this compound, drawing from studies that have stereoselectively analyzed the disposition of budesonide epimers.

Pharmacokinetic Profile of this compound

The systemic exposure of this compound is influenced by the route of administration, formulation, and stereoselective metabolism. The following tables summarize key pharmacokinetic parameters for this compound from studies involving intravenous and inhaled administration.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Healthy Male Subjects

| Parameter | Mean Value (± SD) | Unit |

| Plasma half-life (t½) | 2.66 (± 0.57) | hours |

| Volume of distribution (Vβ) | 425 (± 100) | L |

| Plasma clearance | 117 (± 40) | L/hr |

Data sourced from a study in six healthy male subjects who received a 500 microgram intravenous dose of 3H-budesonide.[2]

Table 2: Pharmacokinetic Parameters of this compound Following Inhaled Administration

| Parameter | Mean Value | Unit |

| Peak Plasma Concentration (Cmax) | 1.8 | µg/L |

| Time to Peak Plasma Concentration (tmax) | 0.46 | hours |

| Elimination half-life | 2.3 | hours |

| Oral Clearance | 163 | L/h |

Data from a study in nine healthy male volunteers who received 1,600 µg of budesonide twice daily via a pressurized metered-dose inhaler (pMDI), with measurements taken on the fifth day of administration.[3]

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for the interpretation and replication of findings. The following sections outline a synthesized experimental protocol for determining the systemic exposure of this compound.

Study Design: Intravenous Administration

A pharmacokinetic study of this compound can be conducted in healthy adult male subjects.[2]

-

Participants: Healthy male volunteers.[2]

-

Dosing: A single intravenous administration of 500 µg of radiolabeled (3H) budesonide.[2]

-

Blood Sampling: Serial blood samples are collected at predetermined time points following administration to characterize the plasma concentration-time profile.

-

Analysis: Plasma concentrations of the 22R and 22S epimers of budesonide are determined using a stereoselective analytical method.[2]

Analytical Methodology: Stereoselective Quantification

The accurate quantification of this compound in biological matrices is crucial. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the stereoselective analysis of budesononide epimers in human plasma.[4]

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using a mixture of n-hexane, dichloromethane, and isopropanol under alkaline conditions.[4]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification: The lower limit of quantification for both epimers is 5.0 pg/mL.[4]

Visualizations

Experimental Workflow for this compound Pharmacokinetic Analysis

Caption: Workflow for a this compound pharmacokinetic study.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway for this compound.

Conclusion

The preliminary studies on this compound reveal a distinct pharmacokinetic profile compared to its 22S-epimer, highlighting the importance of stereoselective analysis in understanding the systemic exposure of budesonide. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations of this compound. Further research focusing specifically on the clinical implications of this compound's systemic exposure will be valuable for optimizing its therapeutic use.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Dexbudesonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Dexbudesonide, the C-22R epimer of Budesonide. Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. The 22R epimer, this compound, is reported to be the more pharmacologically active of the two epimers.[1][2] This protocol outlines a stereoselective synthesis approach to enrich the desired 22R epimer, followed by a robust purification strategy to achieve high purity suitable for research and preclinical development. Additionally, analytical methods for purity assessment and a summary of the glucocorticoid receptor signaling pathway are presented.

Introduction

Budesonide is a non-halogenated corticosteroid that exists as a mixture of two epimers at the C-22 position: 22R (this compound) and 22S.[1] While both epimers exhibit anti-inflammatory activity, the 22R form has a higher affinity for the glucocorticoid receptor and is considered the more active component.[3] Therefore, the stereoselective synthesis or efficient separation of this compound is of significant interest for the development of improved anti-inflammatory therapies.

This application note details a laboratory-scale synthesis and purification protocol for this compound, primarily based on a stereoselective approach. The synthesis involves the reaction of a desonide derivative with butyraldehyde, followed by a dehalogenation step to yield Budesonide enriched in the 22R epimer.[2] The purification protocol focuses on crystallization techniques to isolate and purify the final product.

Synthesis of this compound

The synthesis of this compound can be approached through a stereoselective process designed to favor the formation of the 22R epimer. The following protocol is adapted from established methods.[2][4]

Experimental Protocol: Stereoselective Synthesis

Step 1: Stereoselective Transketalisation

-

In a suitable reaction vessel, suspend 9α-bromo-desonide or 9α-iodo-desonide in an aqueous solution of hydrobromic acid (HBr) or hydriodic acid (HI).

-

Add butyraldehyde to the reaction mixture. The molar ratio of the desonide derivative to butyraldehyde should be optimized, with a typical starting point being 1:2.5.[4]

-

Maintain the reaction temperature between 0°C and 10°C.[4]

-

Stir the reaction mixture vigorously for a period of up to 10 hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to achieve an R/S epimer ratio greater than 90:10.[2]

-

Upon completion, the reaction is quenched by the addition of water to precipitate the crude 9α-halo-budesonide.

-

The precipitated solid is collected by filtration, washed with water, and dried.

Step 2: Dehalogenation

-

Dissolve the crude 9α-halo-budesonide from Step 1 in a suitable organic solvent (e.g., methanol, ethanol).

-

Add a dehalogenating agent to the solution.

-

The reaction is typically carried out at room temperature and monitored by HPLC until the starting material is consumed.

-

Once the reaction is complete, the crude this compound is precipitated by the addition of an anti-solvent like water.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

Purification of this compound

Purification of the crude this compound is critical to remove the 22S epimer and other process-related impurities. Crystallization is a common and effective method for this purpose.

Experimental Protocol: Purification by Crystallization

-

Dissolve the crude this compound in a suitable solvent, such as methanol, at an elevated temperature (e.g., reflux).[1]

-

Optionally, the hot solution can be treated with activated carbon to remove colored impurities, followed by filtration.[1]

-

Concentrate the solution by distillation to a smaller volume.[1]

-

Cool the concentrated solution slowly to a temperature between 0°C and 5°C to induce crystallization.[1]

-

Maintain the mixture at this temperature for a sufficient time to ensure complete crystallization.

-

Collect the crystalline solid by filtration.

-

Wash the crystals with a cold solvent (e.g., cold methanol) to remove residual impurities.[1]

-

Dry the purified this compound under vacuum at a temperature not exceeding 45°C.[1]

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | 9α-bromo-desonide | [2] |

| Reagents | Butyraldehyde, aq. HBr | [2][4] |

| Temperature | 0 - 10 °C | [4] |

| Reaction Time | < 10 hours | [2] |

| Epimer Ratio (R/S) after Step 1 | > 90:10 | [2] |

| Overall Yield | > 80% (expected) |

Table 2: Purification and Final Product Specifications

| Parameter | Specification | Analytical Method |

| Purity (22R Epimer) | > 98% | HPLC/UPLC-MS/MS |

| 22S Epimer | < 2% | HPLC/UPLC-MS/MS |

| Residual Solvents | As per ICH guidelines | Gas Chromatography |

| Appearance | White crystalline solid | Visual Inspection |

Analytical Methods

The purity of this compound and the ratio of the 22R and 22S epimers are critical quality attributes. HPLC and UPLC-MS/MS are powerful analytical techniques for this purpose.

HPLC Method for Epimer Separation

A variety of HPLC methods have been developed for the separation of Budesonide epimers. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.

Table 3: Example HPLC Parameters for Budesonide Epimer Analysis

| Parameter | Condition |

| Column | C18, e.g., Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[5] |

| Mobile Phase | Acetonitrile/5mM ammonium acetate/acetic acid (29:71:0.142, v/v/v)[5] |

| Flow Rate | 0.7 mL/min[5] |

| Detection | UV at 245 nm[6] or Mass Spectrometry[5] |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Signaling Pathway

This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Experimental Workflow

The overall process for the synthesis and purification of this compound is summarized in the following workflow diagram.

Caption: Experimental Workflow for this compound Synthesis and Purification.

References

- 1. EP2108653A1 - Process for preparing budesonide - Google Patents [patents.google.com]

- 2. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]

- 3. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous flow process for preparing budesonide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation of Budesonide for the Isolation of Dexbudesonide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid steroid used in the management of asthma and other inflammatory conditions. It exists as a mixture of two epimers, (22R)-budesonide and (22S)-budesonide. The (22R) epimer, also known as dexbudesonide, is reported to be two to three times more pharmacologically active than the (22S) epimer. Consequently, the development of robust analytical and preparative methods for the chiral separation of budesonide is crucial for the pharmaceutical industry. The ability to isolate and quantify this compound is essential for the development of more potent and specific drug formulations, as well as for quality control during manufacturing.

These application notes provide detailed protocols for the chiral separation of budesonide enantiomers using High-Performance Liquid Chromatography (HPLC). Additionally, a general protocol and method development guide for Supercritical Fluid Chromatography (SFC) is included, as SFC is a powerful and increasingly popular technique for chiral separations.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the chiral separation of budesonide has been developed utilizing a chiral stationary phase, providing excellent resolution and accurate quantification of the two epimers.

Quantitative Data Summary

| Parameter | (22R)-Budesonide (this compound) | (22S)-Budesonide |

| Retention Time | 6.40 min | 7.77 min |

| Resolution (Rs) | \multicolumn{2}{c | }{4.64} |

Experimental Protocol: HPLC Chiral Separation

Objective: To separate and quantify the (22R) and (22S) epimers of budesonide using HPLC with a chiral stationary phase.

Materials and Reagents:

-

Budesonide reference standard (racemic mixture)

-

(22R)-Budesonide (this compound) reference standard (if available)

-

(22S)-Budesonide reference standard (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or equivalent)

-

0.45 µm microporous membrane filters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column thermostat

-

Diode Array Detector (DAD) or UV detector

-

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralpak AS-RH (150 mm x 4.6 mm, 5.0 µm) or equivalent amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase |

| Mobile Phase | Acetonitrile:Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 246 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve the budesonide reference standard in methanol to obtain a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution with the mobile phase to a suitable working concentration.

-

-

Sample Preparation:

-

For drug substance: Dissolve the budesonide sample in methanol to a known concentration.

-

For drug product (e.g., suspension): Accurately weigh a portion of the formulation, dissolve it in methanol, and sonicate to ensure complete dissolution of the active ingredient.

-

Filter all sample and standard solutions through a 0.45 µm microporous membrane filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak areas for the two epimers.

-

-

Quantification:

-

Identify the peaks corresponding to (22R)-budesonide and (22S)-budesonide based on their retention times, confirmed with individual standards if available.

-

Calculate the amount of each epimer in the sample using the external standard method.

-

Supercritical Fluid Chromatography (SFC) - Method Development Guide

General Experimental Protocol: Chiral SFC Method Development

Objective: To develop a rapid and efficient method for the chiral separation of budesonide using SFC.

Materials and Reagents:

-

Budesonide reference standard (racemic mixture)

-

Carbon Dioxide (SFC grade)

-

Methanol (SFC grade or HPLC grade)

-

Ethanol (SFC grade or HPLC grade)

-

Other polar organic co-solvents (e.g., isopropanol, acetonitrile)

-

Additives (e.g., diethylamine, trifluoroacetic acid) - use sparingly and only if necessary to improve peak shape.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system equipped with:

-

CO2 pump and co-solvent pump

-

Autosampler

-

Column oven

-

Back pressure regulator

-

UV or DAD detector

-

Initial Screening Conditions:

| Parameter | Recommended Starting Point |

| Column | Amylose or Cellulose-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, ID, IE, IF) |

| Mobile Phase | CO2 / Methanol (gradient from 5% to 40% Methanol over 5-10 minutes) |

| Flow Rate | 2-4 mL/min |

| Column Temperature | 35-40 °C |

| Back Pressure | 100-150 bar |

| Detection Wavelength | 246 nm |

| Injection Volume | 1-5 µL |

Method Development Workflow:

-

Column Screening:

-

Screen a variety of polysaccharide-based chiral columns with a generic methanol gradient. This is the most critical step in finding a suitable separation.

-

-

Co-solvent Optimization:

-

Once a promising column is identified, optimize the co-solvent. While methanol is a common starting point, ethanol or isopropanol can sometimes provide different selectivity.

-

-

Isocratic vs. Gradient Elution:

-

Based on the screening results, determine if an isocratic method can provide adequate separation. If the peaks are close, a shallow gradient may be necessary. For preparative work, an isocratic method is often preferred for ease of scale-up.

-

-

Temperature and Pressure Optimization:

-

Fine-tune the column temperature and back pressure. Changes in these parameters can affect the density of the supercritical fluid and influence retention and selectivity.

-

-